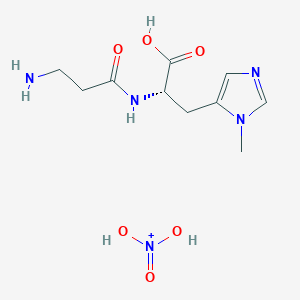

L-Anserine nitrate salt

Description

Significance of Dipeptides in Biological Systems Research

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. numberanalytics.com Despite their simple structure, they are crucial molecules in biochemistry and physiology, serving diverse and significant roles. bachem.com They function as essential building blocks for proteins, act as neurotransmitters, and participate in cellular signaling pathways. numberanalytics.commdpi.com In research, dipeptides are valuable tools for studying protein structure and function, and they serve as foundational structures for developing peptide-based therapeutics. numberanalytics.com

A particularly important group is the histidine-containing dipeptides (HCDs), which includes molecules like carnosine and its methylated derivative, anserine (B1665513). biorxiv.orgplos.org These dipeptides are abundant in tissues such as skeletal muscle and the brain. biorxiv.orgplos.org HCDs are subjects of extensive research due to their pleiotropic, or multi-faceted, homeostatic functions. biorxiv.org They are known for their potent antioxidant, anti-inflammatory, and anti-glycation properties. selleckchem.comoup.com Research has linked HCDs to inflammatory, metabolic, and neurological diseases, as well as exercise performance. biorxiv.orgunimelb.edu.au Their ability to scavenge reactive carbonyl species and chelate metal ions makes them effective agents against oxidative and glycative stress, which are implicated in a variety of chronic diseases. nih.gov The study of these small molecules provides fundamental insights into cellular protection mechanisms and the biochemical basis of health and disease. nih.govnovapublishers.com

Overview of L-Anserine Nitrate (B79036) Salt as a Research Compound

L-Anserine nitrate salt is a specific chemical form of the naturally occurring dipeptide L-Anserine, where it is combined with a nitrate salt. avantorsciences.comscbt.com L-Anserine itself is a dipeptide composed of β-alanine and 3-methyl-L-histidine and is found in the skeletal muscle and brain of many vertebrates. wikipedia.orgnih.govmdpi.com It is structurally a methylated derivative of L-Carnosine. wikipedia.org

In a research context, this compound is utilized for its distinct properties, which make it a valuable compound for investigation. myskinrecipes.com The nitrate salt form can enhance the aqueous solubility of the dipeptide, facilitating its use in experimental settings. L-Anserine and its salt form are subjects of academic inquiry primarily due to their significant biological activities, including potent antioxidant, anti-glycation, and anti-crosslinking functions. selleckchem.comselleck.co.jp Research indicates that L-Anserine exhibits a higher oxygen radical absorbance capacity than carnosine, making it a powerful agent against oxidative stress. Furthermore, its methylated structure confers greater stability and resistance to enzymatic degradation compared to carnosine. wikipedia.org These characteristics make this compound a key compound in studies exploring muscle physiology, neuroprotection, and the management of conditions associated with oxidative stress. selleckchem.commyskinrecipes.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10030-52-1 scbt.com |

| Molecular Formula | C₁₀H₁₇N₅O₆ scbt.com |

| Molecular Weight | 303.27 g/mol scbt.com |

| Appearance | Solid myskinrecipes.com |

| Purity | ≥99% scbt.com |

| Melting Point | 226-228°C myskinrecipes.com |

Scope and Research Focus of the Academic Outline

The academic focus on this compound is centered on elucidating its biochemical mechanisms and potential applications in biomedical science. Research investigations are typically structured to explore several key areas:

Antioxidant and Anti-glycation Mechanisms: A primary research avenue involves the detailed study of its antioxidant properties. selleckchem.com This includes quantifying its ability to scavenge specific free radicals, such as hydroxyl radicals, and its capacity for metal ion chelation (e.g., Cu²⁺, Fe²⁺), which prevents the generation of reactive oxygen species. Investigations also focus on its role in inhibiting the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications. nih.gov

Enzyme Inhibition and Metabolic Regulation: Research explores the inhibitory effects of this compound on enzymes like xanthine (B1682287) oxidase, which is involved in urate production. This line of inquiry is relevant to understanding its potential role in metabolic conditions. Studies also compare its metabolic stability and degradation rates relative to other dipeptides like carnosine. wikipedia.org

Cellular Stress Response: A significant area of focus is how this compound modulates cellular defense systems. This includes studying its ability to activate heat shock proteins (Hsp70) and other protective pathways under conditions of oxidative or glycative stress. Research also investigates its capacity to protect against neurotoxicity induced by endoplasmic reticulum (ER) stress. selleckchem.comselleckchem.com

Comparative Physiological and Biochemical Studies: Academic outlines often include comparative studies between L-Anserine and L-Carnosine to delineate their distinct physiological functions. avantorsciences.comwikipedia.org Research in this area examines differences in their distribution in tissues, their pKa values which relate to buffering capacity, and their relative potency in various biological assays. biorxiv.orgmdpi.com

This focused research scope aims to build a comprehensive understanding of this compound's role as a bioactive compound, separate from any clinical or therapeutic claims.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18N5O6+ |

|---|---|

Molecular Weight |

304.28 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;dihydroxy(oxo)azanium |

InChI |

InChI=1S/C10H16N4O3.H2NO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H2,2,3,4)/q;+1/t8-;/m0./s1 |

InChI Key |

ZWZKPVKWCJEQLD-QRPNPIFTSA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)O |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)O |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Enzymatic Pathways of L Anserine Nitrate Salt

Biosynthetic Routes of L-Anserine

The primary route for L-Anserine synthesis in vertebrates is through the enzymatic modification of its precursor, carnosine.

The main pathway for L-Anserine formation is the methylation of carnosine (β-alanyl-L-histidine). wikipedia.org This reaction is catalyzed by the enzyme carnosine N-methyltransferase (CARNMT1). reactome.orgnih.govresearchgate.net CARNMT1 facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom in the pi (π) position of the imidazole (B134444) ring of the histidine residue within carnosine. reactome.org This specific methylation transforms carnosine into anserine (B1665513). reactome.orgresearchgate.net

While CARNMT1 is responsible for anserine production in mammals, a different enzyme with similar function, identified as histamine (B1213489) N-methyltransferase-like protein (HNMT-like), catalyzes this reaction in avians like chickens. reactome.orgplos.orgnih.gov The identification of these enzymes has been crucial for understanding the metabolic pathways of histidine-containing dipeptides. nih.gov

L-Anserine is fundamentally composed of two amino acids: β-alanine and 3-methyl-L-histidine. numberanalytics.com Its synthesis is therefore dependent on the availability of these precursors. numberanalytics.com An alternative, though less primary, synthetic route involves the direct condensation of β-alanine with 3-methyl-L-histidine, a reaction that can be catalyzed by carnosine synthase (CARNS1). nih.gov Carnosine synthase is the enzyme that typically catalyzes the formation of carnosine from β-alanine and L-histidine. animbiosci.org However, studies have shown that carnosine synthase 1 can also synthesize anserine directly if the precursor 3-methyl-L-histidine is available instead of L-histidine. researchgate.net

Carnosine Methylation by Carnosine N-methyltransferase

Catabolic Pathways and Enzymatic Degradation of L-Anserine

The breakdown, or hydrolysis, of L-Anserine is facilitated by specific enzymes known as carnosinases, which cleave the dipeptide back into its constituent amino acids.

Carnosinase 1 (CN1), also known as serum carnosinase, is a key enzyme responsible for the degradation of histidine-containing dipeptides, including both carnosine and anserine. researchgate.netpeerj.com This enzyme is a homodimeric metallopeptidase found in human serum and tissues that hydrolyzes the peptide bond, breaking anserine down into β-alanine and 3-methyl-L-histidine. peerj.comrsc.org CN1 shows narrow substrate specificity, with carnosine and anserine being its two most rapidly hydrolyzed natural substrates. rsc.org The activity of CN1 is a critical factor in regulating the levels of these dipeptides in the body. nih.gov

Carnosinase 2 (CN2), also designated as CNDP2, is another enzyme capable of hydrolyzing L-Anserine. researchgate.net Unlike CN1, which is primarily found in serum, CN2 is a cytosolic enzyme that is expressed in a wide variety of tissues. plos.org It has a broader substrate specificity compared to CN1. rsc.org While both CN1 and CN2 can degrade carnosine and anserine, their distinct tissue distributions and properties suggest different physiological roles in dipeptide metabolism. researchgate.net

A significant aspect of L-Anserine's biochemistry is its greater resistance to enzymatic hydrolysis compared to carnosine. researchgate.netphysiology.orgmdpi.com The methyl group on the imidazole ring of anserine makes it a poorer substrate for CN1. peerj.comnih.gov This structural difference results in a significantly slower degradation rate.

Molecular dynamics simulations suggest that the bulky and dehydrated nature of the methylated imidazole moiety on anserine promotes various binding poses that can retard the hydrolytic activity of CN1, in contrast to the more favorable binding of carnosine. peerj.com

Below is a data table summarizing the comparative degradation kinetics.

| Dipeptide | Relative Hydrolysis Rate by CN1 | In Vitro Half-Life (Human Plasma) | Notes |

| L-Carnosine | ~3 times faster than Anserine | 1.20 ± 0.36 min | Considered the primary and most rapidly hydrolyzed substrate for CN1. researchgate.netmdpi.comnih.gov |

| L-Anserine | Slower than Carnosine | 2.14 ± 0.58 min | More resistant to hydrolysis due to the methyl group on the histidine residue. peerj.comresearchgate.netmdpi.com Its presence can competitively inhibit the degradation of carnosine. nih.govphysiology.org |

Substrate Inhibition of Carnosine Degradation by L-Anserine Nitrate (B79036) Salt

L-Anserine and its nitrate salt play a crucial role in modulating the degradation of carnosine. Carnosine is hydrolyzed by the enzyme carnosinase 1 (CN1), which is present in serum and various tissues. mdpi.compeerj.com L-Anserine acts as a competitive inhibitor of CN1, meaning it competes with carnosine for binding to the active site of the enzyme. mdpi.compeerj.commdpi.com

Molecular dynamics simulations have provided insights into this inhibitory mechanism. peerj.com Although both L-carnosine and L-anserine can bind to the active site of CN1, the presence of a bulky methyl group on the imidazole ring of L-anserine makes it more resistant to hydrolysis by the enzyme. peerj.com This structural difference promotes various binding poses for L-anserine that are less favorable for the catalytic reaction, thereby retarding its own degradation and, more importantly, the hydrolysis of carnosine. peerj.com Consequently, the co-ingestion of L-anserine with L-carnosine has been shown to increase the bioavailability of carnosine by protecting it from rapid degradation by serum carnosinase. peerj.commdpi.com This makes L-anserine a temporary competitive inhibitor that can prolong the physiological effects of carnosine. peerj.com

Metabolic Interconnections and Derivative Formation

The metabolism of L-Anserine is interconnected with other significant biochemical pathways, particularly those involving β-alanine and antioxidant defense systems.

Linkages to Beta-Alanine (B559535) Metabolism and Antioxidant Defense Modulation

L-Anserine is a significant component of the β-alanine metabolic pathway. nih.gov β-alanine is a non-proteinogenic amino acid that is a crucial precursor for the synthesis of histidine-containing dipeptides like carnosine and anserine. nih.govmdpi.com The synthesis of L-anserine is dependent on the availability of β-alanine for the initial formation of carnosine. nih.govmdpi.com

Both L-anserine and L-carnosine are recognized for their potent antioxidant properties. mdpi.comresearchgate.net They function by scavenging reactive oxygen species (ROS), particularly hydroxyl radicals, and by chelating pro-oxidant metal ions such as copper (Cu²⁺) and iron (Fe²⁺), which prevents the formation of highly reactive radicals through Fenton reactions. wikipedia.org L-Anserine has been shown to possess a higher antioxidant capacity compared to carnosine in some studies. mdpi.comd-nb.info This activity is attributed to the imidazole ring and the β-alanine moiety. Furthermore, L-anserine can activate intracellular defense systems under conditions of oxidative and glycative stress by increasing the expression of heat shock protein 70 (Hsp70) and heme oxygenase-1 (HO-1). mdpi.com

Hydrolysis Products and Reaction Mechanisms under Varied Conditions

L-Anserine nitrate salt can undergo hydrolysis, breaking the peptide bond to release its constituent amino acids, β-alanine and 3-methyl-L-histidine. This reaction can occur under both acidic and basic conditions.

Under acidic conditions , the hydrolysis is typically catalyzed by the presence of H⁺ ions. The reaction mechanism involves the protonation of the carbonyl oxygen of the amide bond, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid (β-alanine) and the amine (3-methyl-L-histidine).

Under basic conditions , the hydrolysis, often referred to as saponification, is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the peptide bond. masterorganicchemistry.com This also forms a tetrahedral intermediate. masterorganicchemistry.com The subsequent elimination of the amino group as an anion is followed by a proton transfer from the newly formed carboxylic acid to the amino group, resulting in a carboxylate salt and the free amine. masterorganicchemistry.comyoutube.com The final products are the salt of β-alanine and 3-methyl-L-histidine. The rate of hydrolysis is influenced by factors such as pH and temperature. masterorganicchemistry.comviu.ca

Advanced Mechanistic Investigations of L Anserine Nitrate Salt S Biological Activities

Oxidative Stress Mitigation and Reactive Species Scavenging Mechanisms

L-Anserine nitrate (B79036) salt demonstrates notable antioxidant properties through a multi-faceted approach, effectively neutralizing reactive oxygen species (ROS) and preventing their damaging effects on biological molecules.

Hydroxyl Radical Quenching via Imidazole (B134444) Ring and Beta-Alanine (B559535) Moiety Interactions

L-Anserine is a potent scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging ROS. sigmaaldrich.comscientificlabs.co.uktargetmol.comsigmaaldrich.com This scavenging activity is attributed to the synergistic action of its imidazole ring and β-alanine moiety. The imidazole ring of the histidine residue is a key player in this process. mdpi.comnih.gov Studies have shown that histidine-containing compounds are effective hydroxyl radical scavengers. nih.govtandfonline.com The peptide linkage between β-alanine and histidine in anserine (B1665513) is also crucial for its antioxidant activity. jfda-online.com Anserine can directly bind to free radicals, forming stable adducts and thus neutralizing their reactivity. This mechanism is fundamental to its ability to protect cells from oxidative damage induced by various stressors, including radiation. japsonline.com

Oxygen Radical Absorbance Capacity (ORAC) Analysis and Antioxidant Potency

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to quantify the antioxidant capacity of a substance. nih.govwikipedia.orgmdpi.com Studies utilizing the ORAC assay have demonstrated that L-anserine possesses a significantly higher antioxidant capacity compared to its well-known counterpart, carnosine. mdpi.comwikipedia.orgresearchgate.net This heightened potency makes L-Anserine a powerful agent against oxidative stress. The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. mdpi.com The superior ORAC value of anserine highlights its efficiency in neutralizing these radicals, further substantiating its role as a potent antioxidant. mdpi.comresearchgate.net

The following table presents ORAC assay data for L-Anserine:

Interactive Data Table: ORAC Assay Data for L-Anserine| Concentration | ORAC Value (μmol TE/g) | Experimental Conditions |

|---|

Glycation Inhibition and Protein Integrity Maintenance Pathways

Glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in various chronic diseases and aging. L-Anserine nitrate salt exhibits protective effects against glycation-induced damage.

Inhibition of Non-Enzymatic Protein Glycation Induced by Reducing Sugars

L-Anserine has been shown to inhibit the non-enzymatic glycation of proteins induced by reducing sugars like glucose and fructose. sigmaaldrich.comscientificlabs.co.uktargetmol.comsigmaaldrich.combioscience.co.ukscientificlabs.co.uk This process, also known as the Maillard reaction, involves the initial formation of a Schiff base between the carbonyl group of a reducing sugar and the free amino group of a protein. nih.gov L-Anserine can interfere with this process, although some studies suggest it is less potent than carnosine in inhibiting protein cross-linking. sigmaaldrich.comscientificlabs.co.ukbioscience.co.ukscientificlabs.co.uk The inhibitory effect of anserine on AGE formation has been demonstrated in various in vitro models. researchgate.netnih.gov

Research has shown that in a model system using bovine serum albumin (BSA) incubated with glucose, L-anserine nitrate significantly reduced the formation of AGEs.

Binding to Reactive Carbonyls (e.g., Methylglyoxal) and Advanced Glycation End-Product (AGE) Formation Prevention

Reactive carbonyl species (RCS), such as methylglyoxal (B44143) (MG), are highly reactive byproducts of glucose metabolism and are major precursors of AGEs. koreascience.krmdpi.com L-Anserine can directly bind to these reactive carbonyls, effectively "trapping" them and preventing them from reacting with proteins to form AGEs. researchgate.net This carbonyl quenching activity involves a concerted mechanism with both the primary amine and the imidazole ring of anserine. mdpi.com By sequestering molecules like methylglyoxal, L-Anserine helps to maintain protein integrity and prevent the deleterious consequences of AGE formation. researchgate.net While both anserine and carnosine can prevent MG-induced AGE formation, their relative efficacy can vary depending on the specific experimental conditions and the ratio of the dipeptide to the reactive carbonyl. mdpi.comresearchgate.net

Studies have demonstrated the efficacy of L-Anserine in reducing AGEs in a dose-dependent manner. For instance, in one study, L-anserine required a higher concentration than carnosine to significantly prevent general AGE formation but was more effective at lower concentrations in preventing the formation of a specific AGE, N-carboxyethyl lysine (B10760008) (CEL). researchgate.net

The table below shows the anti-glycation efficacy of L-Anserine nitrate:

Interactive Data Table: Anti-Glycation Efficacy of L-Anserine Nitrate| Model System | AGE Reduction (%) | Conditions |

|---|

Stabilization of Protein Conformations and Reduction of Crosslinking

This compound demonstrates notable anti-glycation and anti-crosslinking properties. selleckchem.com It functions by inhibiting the formation of advanced glycation end-products (AGEs), which are detrimental compounds that contribute to protein crosslinking. The mechanism involves the binding of reactive carbonyls, such as methylglyoxal, through its imidazole and amino groups. This action helps in stabilizing the conformation of proteins, thereby reducing crosslinking, particularly in structural proteins like collagen and lens crystallins.

In a model system using bovine serum albumin, L-Anserine nitrate at a concentration of 1 mM demonstrated a significant reduction in AGE formation by approximately 60 ± 8% under conditions of 25 mM glucose at 37°C over 14 days. However, it is noteworthy that L-Anserine is considered less potent than its counterpart, L-carnosine, in inhibiting protein-protein crosslinking. chemicalbook.com The methylation on the imidazole ring of anserine makes it more resistant to degradation but also potentially hinders its ability to form certain intermolecular interactions compared to carnosine. peerj.com

| Model System | AGE Reduction (%) | Conditions |

|---|---|---|

| Bovine serum albumin | 60 ± 8 | 25 mM glucose, 1 mM anserine nitrate, 37°C, 14 days |

Enzymatic Modulation and Cellular Signaling Pathways

Activation of Intracellular Heat Shock Protein (Hsp70) Defense System

This compound has been shown to activate the intracellular Heat Shock Protein 70 (Hsp70) defense system, particularly under conditions of oxidative and glycative stress. researchgate.netnih.govmdpi.com This activation is a key component of its cytoprotective effects.

In studies involving human renal tubular cells (HK-2) subjected to stress from high glucose (25 mM) or hydrogen peroxide (20–100 µM), anserine, but not carnosine, led to an increase in both Hsp70 mRNA and protein levels. researchgate.netnih.govmdpi.com For instance, when HK-2 cells were exposed to 60 µM of hydrogen peroxide, co-incubation with 1 mM anserine resulted in a doubling of Hsp70 mRNA expression. mdpi.com It was also confirmed that the nitrate component of the salt did not independently affect Hsp70 expression. researchgate.netmdpi.com This activation of the Hsp70 defense system by anserine is considered a significant mechanism for its protective actions in conditions like diabetic nephropathy. researchgate.netnih.gov

| Stress Condition | Compound (1 mM) | Effect on Hsp70 mRNA |

|---|---|---|

| 60 µM H₂O₂ | Anserine | Significant Increase |

| Carnosine | No significant effect | |

| 25 mM Glucose | Anserine | Significant Increase |

| Carnosine | No significant effect |

Xanthine (B1682287) Oxidase (XO) Inhibition and Urate Production Regulation

L-Anserine nitrate has been identified as an inhibitor of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. jst.go.jp By inhibiting XO, L-Anserine effectively reduces the production of urate. jst.go.jpresearchgate.net In vitro assays have demonstrated that anserine nitrate markedly inhibits XO activity, with a reported IC50 value of 6.45 ± 1.57 mM. jst.go.jpresearchgate.net At a concentration of 10 mM, it can reduce urate production by as much as 70%. This inhibitory effect appears to be competitive, with anserine binding to the active site of the enzyme.

Studies in hyperuricemic rat models have further substantiated these findings, showing that administration of anserine leads to the downregulation of hepatic XO gene expression. researchgate.netnih.gov This suggests that part of the urate-lowering effect of anserine observed in vivo is due to its direct inhibition of uric acid synthesis. jst.go.jpnih.gov

| Parameter | Value | Experimental Conditions |

|---|---|---|

| IC₅₀ | 6.45 ± 1.57 mM | In vitro assay with 5 µM xanthine, pH 7.4, 37°C |

| Inhibition of Urate Production | 70% | 10 mM anserine nitrate |

Urate Transporter 1 (URAT1) Inhibition and Urate Uptake Modulation

L-Anserine nitrate also plays a role in modulating uric acid levels through its interaction with urate transporters in the kidney. Specifically, it has been shown to inhibit the function of Urate Transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the urine back into the blood. jst.go.jpresearchgate.net

In experiments using human embryonic kidney cells (HEK293) that stably express human URAT1, anserine nitrate markedly inhibited the uptake of urate. jst.go.jp At a concentration of 10 mM, anserine nitrate caused an 85 ± 5% inhibition of urate uptake. This action contributes to lowering serum uric acid levels by promoting its excretion. researchgate.net In animal models of hyperuricemia, the administration of anserine has been shown to downregulate the gene expression of renal URAT1. researchgate.netnih.gov This modulation of URAT1 activity is a key mechanism behind the urate-lowering effects of anserine. nih.govnih.gov

| Compound | Concentration | Inhibition (%) | Cell Model |

|---|---|---|---|

| Anserine nitrate | 10 mM | 85 ± 5 | HEK-URAT1 cells |

Modulation of Tyrosinase Activity and ERK Pathway Signaling

L-Anserine has been found to modulate the activity of tyrosinase, a key enzyme in melanogenesis, and to influence related cellular signaling pathways. nih.gov Specifically, L-Anserine can suppress tyrosinase activity. nih.govresearchgate.net In MNT-1 melanoma cells, L-anserine at a concentration of 1 mM significantly suppressed cellular tyrosinase activity to 91.60 ± 4.11% of the control. nih.gov

Beyond direct enzyme inhibition, L-Anserine also affects signaling pathways that regulate melanin (B1238610) production. nih.gov Research has shown that L-Anserine, along with carnosine, can activate the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.net Activation of the ERK pathway is known to suppress melanogenesis. nih.gov Therefore, it is suggested that L-Anserine exerts its anti-melanogenic effects through a dual mechanism: direct inhibition of tyrosinase activity and the activation of the anti-melanogenic ERK signaling pathway. nih.govresearchgate.net

Specific Organ and Systemic Mechanistic Research in Experimental Models

Renal System Pathophysiology Investigations

This compound has demonstrated significant protective effects on the kidneys in diabetic experimental models, addressing key pathological changes in both the glomeruli and tubules. A primary mechanism underlying this protection is its potent antioxidant activity and its ability to modulate intracellular defense systems under conditions of high glucose and oxidative stress. researchgate.netnih.gov

In diabetic mice (db/db mice), short-term treatment with anserine has been shown to improve glucose homeostasis and reduce proteinuria by half, a key indicator of glomerular damage. researchgate.netnih.gov The protective effect is linked to anserine's superior antioxidant capacity compared to its well-studied counterpart, carnosine. researchgate.netnih.gov

Mechanistically, in human renal tubular cells (HK-2) subjected to high glucose or hydrogen peroxide-induced stress, anserine, but not carnosine, significantly increases the expression of intracellular heat shock protein 70 (Hsp70) at both the mRNA and protein levels. researchgate.netnih.gov Hsp70 is a crucial chaperone protein that helps in protein folding and protects cells from stress-induced damage. Furthermore, under high glucose conditions, anserine co-incubation also elevates the protein levels of hemeoxygenase-1 (HO-1), another critical antioxidant and anti-inflammatory enzyme. researchgate.netnih.gov This activation of the Hsp70/HO-1 defense system is a cornerstone of its protective action. researchgate.netnih.gov

Another vital aspect of its tubular protection is the reduction of protein carbonylation. High glucose levels lead to increased protein carbonylation, a form of irreversible oxidative damage to proteins. Co-incubation of HK-2 cells with anserine significantly reduces this glucose-induced protein carbonylation. researchgate.netnih.gov However, it does not appear to affect the concentrations of other cellular defense proteins like sirtuin-1 and thioredoxin. researchgate.netnih.gov The nitrate component of the salt has been shown to have no independent effect on these protective pathways. researchgate.net

The table below summarizes the key mechanistic findings in diabetic models.

| Experimental Model | Stressor | Key Mechanistic Finding | Outcome |

| Diabetic (db/db) mice | Diabetes | Improved glucose homeostasis | Halved proteinuria |

| Human renal tubular cells (HK-2) | High Glucose (25 mM) or H₂O₂ (20-100 µM) | Increased Hsp70 mRNA and protein | Enhanced cellular stress response |

| Human renal tubular cells (HK-2) | High Glucose (25 mM) | Increased HO-1 protein | Strengthened antioxidant defense |

| Human renal tubular cells (HK-2) | High Glucose (25 mM) | Reduced total protein carbonylation | Decreased oxidative protein damage |

A critical complication of diabetic nephropathy is the breakdown of the glomerular filtration barrier, leading to increased vascular permeability and subsequent proteinuria. frontiersin.org Research in diabetic mouse models has shown that L-anserine treatment can significantly mitigate this issue.

In diabetic db/db mice, intravenous administration of anserine led to a one-third reduction in vascular permeability. researchgate.netnih.gov This effect, coupled with the observed halving of proteinuria, points towards a direct or indirect action on the components of the glomerular filtration barrier, which includes the endothelial cells, glomerular basement membrane, and podocytes.

The protective mechanisms are likely multifactorial. The potent antioxidant properties of anserine play a significant role by counteracting the oxidative stress that is a known driver of endothelial dysfunction and increased permeability in diabetes. researchgate.netnih.govfrontiersin.org By activating the Hsp70 and HO-1 defense systems, anserine helps to preserve the integrity of renal cells, including the vascular endothelium, under hyperglycemic conditions. researchgate.netnih.gov

Furthermore, the nitrate moiety of the salt may contribute to these vascular effects. Inorganic nitrate can be converted to nitric oxide (NO) in the body, a key signaling molecule involved in maintaining vascular homeostasis and endothelial function. nih.gov Reduced NO bioavailability is a hallmark of diabetic vascular complications. nih.gov By potentially boosting the nitrate-nitrite-NO pathway, this compound may help restore endothelial function and reduce permeability, although direct evidence separating the effects of anserine and the nitrate salt in this specific context is still emerging.

| Experimental Model | Key Finding | Implication for Vascular Permeability |

| Diabetic (db/db) mice | Reduced vascular permeability by one-third | Preservation of the glomerular filtration barrier |

| Diabetic (db/db) mice | Halved proteinuria | Reduced leakage of albumin into the urine |

Mechanistic Basis of Glomerular and Tubular Protection in Diabetic Models

Hepatic System Damage Attenuation Studies

This compound has demonstrated significant hepatoprotective effects against the damaging impact of gamma-irradiation. japsonline.comresearchgate.net The primary mechanisms behind this protection involve its potent free-radical scavenging ability and membrane-stabilizing properties. japsonline.comresearchgate.net

Exposure to gamma radiation generates excessive reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids and proteins, ultimately causing hepatocellular necrosis. japsonline.comfrontiersin.org L-Anserine acts as a powerful scavenger of hydroxyl radicals (•OH), one of the most damaging free radicals. japsonline.com It is also thought to inhibit lipid oxidation through a combination of this free-radical scavenging and the chelation of pro-oxidant metal ions. japsonline.com

In studies using male albino rats exposed to a 5.7 Gy dose of gamma-radiation, administration of anserine was found to offer significant protection against hepatocellular damage. japsonline.comresearchgate.net This was evident from the mitigation of the radiation-induced increase in liver damage markers. The protective effect is attributed to anserine's ability to counteract hepatocellular necrosis by stabilizing cell membranes and scavenging free radicals. japsonline.comresearchgate.net The combination of anserine with zinc chloride has been shown to further enhance these protective effects against radiation-induced liver damage. japsonline.com

The radioprotective action also extends to preserving the integrity of nucleic acids. Anserine has been shown to protect DNA by reducing the formation of 8-hydroxyl-deoxyguanosine, a marker of oxidative DNA damage. scialert.net

| Parameter | Effect of Gamma-Irradiation | Effect of L-Anserine Administration | Mechanistic Rationale |

| Hepatocellular Damage | Increased | Mitigated | Free radical scavenging, membrane stabilization |

| Oxidative Stress | Increased | Reduced | Scavenging of hydroxyl radicals, metal chelation |

| DNA Damage | Increased | Reduced | Protection against oxidative DNA damage |

A key indicator of liver damage is the leakage of intracellular enzymes into the bloodstream. Following an insult like gamma-irradiation, the levels of serum liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) significantly increase, reflecting damage to hepatocytes. researchgate.net

In experimental models, rats exposed to gamma radiation showed a marked increase in the levels of these liver enzymes. researchgate.net Treatment with this compound, either before or after the radiation exposure, was found to significantly mitigate these increases. This suggests that anserine helps to preserve the structural integrity of liver cells, preventing the leakage of these enzymes. japsonline.comresearchgate.net

The mechanism for this modulation is directly linked to its hepatoprotective actions. By reducing oxidative stress and preventing hepatocellular necrosis, L-anserine maintains the stability of the hepatocyte membranes. japsonline.comresearchgate.net Furthermore, gamma-irradiation has been observed to cause a significant decrease in serum total proteins and albumin, likely due to reduced synthesis by the damaged liver. researchgate.netscialert.net Administration of anserine was shown to significantly improve these protein levels, indicating a restoration or protection of the liver's synthetic function. scialert.net The combination of anserine and zinc demonstrated the most potent action in ameliorating these radiation-induced changes in serum protein fractions. scialert.net

The table below summarizes the effect of this compound on liver enzyme activity and proteins in gamma-irradiated rats.

| Biomarker | Effect of Gamma-Irradiation | Effect of L-Anserine Treatment |

| Alanine Transaminase (ALT) | Significantly Increased | Significantly Decreased |

| Aspartate Transaminase (AST) | Significantly Increased | Significantly Decreased |

| Alkaline Phosphatase (ALP) | Significantly Increased | Significantly Decreased |

| Serum Total Protein | Significantly Decreased | Significantly Increased |

| Serum Albumin | Significantly Decreased | Significantly Increased |

Radioprotective Mechanisms in Gamma-Irradiation Induced Hepatotoxicity

Neurological System Protection Investigations

L-Anserine, a histidine-containing dipeptide, has demonstrated neuroprotective properties, with recent research elucidating its role in mitigating neurotoxicity induced by endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein synthesis and folding, and disruptions in its function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govnih.gov Prolonged ER stress activates the unfolded protein response (UPR), which, if unable to restore homeostasis, can trigger apoptotic pathways leading to neuronal cell death. nih.gov

Investigations into the protective mechanisms of L-Anserine have revealed its ability to modulate the ER stress pathway. A key study using immortalized hypothalamic neurons (GT1-7 cells) demonstrated that L-Anserine, along with its analogue carnosine, provides protection against neurotoxicity induced by known ER-stress inducers such as tunicamycin (B1663573) and thapsigargin. nih.gov The research indicated that the neuroprotective effect of L-Anserine was not due to preventing the intracellular influx of toxic agents like zinc, but rather through the regulation of the ER stress response pathway and the activity-regulated cytoskeletal protein (Arc). nih.gov

Table 1: Experimental Findings on L-Anserine's Neuroprotective Effects Against ER-Stress Inducers

| Cell Line | Stress Inducer | Key Finding | Reference |

|---|---|---|---|

| GT1-7 cells | Thapsigargin | L-Anserine protected against neurotoxicity. | nih.gov |

| GT1-7 cells | Tunicamycin | L-Anserine protected against neurotoxicity. | nih.gov |

Reproductive System Physiological Studies

L-Anserine has been identified as a significant factor in the enhancement of sperm motility in in vitro settings. Sperm motility is a critical determinant of successful fertilization, and its decline upon in vitro storage presents a challenge in assisted reproductive technologies. nih.govresearchgate.net Research has shown that imidazole dipeptides, including L-Anserine, are naturally present in the male reproductive tract of some species and may play a physiological role in maintaining sperm quality. jst.go.jpresearchgate.net

The mechanism behind this enhancement is likely linked to the antioxidant properties of L-Anserine. Avian sperm, for instance, have a high content of polyunsaturated fatty acids in their membranes, making them particularly susceptible to oxidative stress, which can impair motility. jst.go.jp By mitigating oxidative damage, L-Anserine helps to preserve the integrity and function of the sperm flagellum.

The study in Japanese quail identified an optimal concentration for this effect. While various concentrations were tested, a significant increase in sperm motility parameters was noted at concentrations of 0.3 µM, 1 µM, and 3 µM of L-Anserine, with 1 µM being identified as the most effective dose for improving sperm motility. jst.go.jp These findings underscore the potential of L-Anserine as a supplement in semen extenders for improving the outcomes of artificial insemination and other assisted reproductive techniques by preserving sperm function in vitro. jst.go.jpresearchgate.net

Table 2: Effect of L-Anserine on Japanese Quail Sperm Motility Parameters In Vitro

| Parameter | Concentration | Observation | Reference |

|---|---|---|---|

| Sperm Motility | 0.1 µM | No significant difference compared to control. | jst.go.jp |

| Sperm Motility | 0.3 µM | Significant increase in motility parameters. | jst.go.jp |

| Sperm Motility | 1 µM | Most effective dose for motility improvement. | jst.go.jp |

| Sperm Motility | 3 µM | Significant increase in motility parameters. | jst.go.jp |

| Straight Line Velocity (VSL) | 1 µM | Improved | nih.govresearchgate.net |

| Curvilinear Velocity (VCL) | 1 µM | Improved | nih.govresearchgate.net |

| Average Path Velocity (VAP) | 1 µM | Improved | nih.govresearchgate.net |

Methodological Advancements in L Anserine Nitrate Salt Research

Contemporary Synthetic Approaches for L-Anserine Nitrate (B79036) Salt and its Derivates

The synthesis of L-Anserine nitrate salt has been approached through several chemical routes. A primary method involves the direct methylation of L-carnosine, a closely related dipeptide. This process requires carefully controlled conditions to ensure the specific addition of a methyl group to the imidazole (B134444) ring of the histidine residue within the carnosine structure.

Alternatively, a more direct synthesis involves the reaction of beta-alanine (B559535) with 3-methyl-L-histidine. This condensation reaction forms the peptide bond, yielding L-anserine. The reaction is typically performed in an aqueous medium and may require a catalyst to proceed efficiently. Following the synthesis, the L-anserine is isolated as its nitrate salt. thieme-connect.com

Purification is a critical step in obtaining high-purity this compound. Crystallization from aqueous ethanol (B145695) is a common laboratory-scale method for purification. For industrial-scale production, similar synthetic strategies are employed, but purification often involves ion-exchange chromatography, for instance, using Dowex 3 (x4 free base) resin, followed by washing and evaporation steps. thieme-connect.com The final product is then crystallized from a solvent like methanol (B129727) to achieve high purity.

Advanced Analytical Techniques for this compound Quantification in Biological Matrices

The accurate quantification of L-Anserine in biological matrices is essential for pharmacokinetic and metabolic studies. To this end, researchers have developed and refined several sophisticated analytical techniques. Sample preparation for these methods typically involves a deproteinization step, using agents like acetonitrile (B52724), methanol, or sulfosalicylic acid, followed by centrifugation to remove interfering proteins. unimi.it

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of L-anserine and other histidine-containing dipeptides (HCDPs). electrochemsci.org Various HPLC modes have been successfully applied, including reversed-phase, hydrophilic interaction chromatography (HILIC), and ion-pair chromatography, often coupled with different detection systems. mdpi.commdpi.com For instance, a simple isocratic HPLC method allows for the rapid quantification of total HCDP content in meat extracts within 30 minutes per sample. researchgate.net More complex methods may involve post-column derivatization, such as with o-phthaldialdehyde (OPA), to enhance the sensitivity of detection for L-anserine and related compounds in biological materials. nih.gov

UV detection is a common and robust method for quantifying L-anserine after HPLC separation. The imidazole ring in the L-anserine molecule allows for detection at low UV wavelengths, typically between 200 nm and 220 nm. researchgate.netcabidigitallibrary.org The choice of specific parameters depends on the column, mobile phase, and the biological matrix being analyzed. Several methods have been established with specific columns and mobile phases to achieve optimal separation and quantification.

Interactive Table: HPLC-UV Parameters for L-Anserine Analysis

| Compound | Column | Mobile Phase | Detection Wavelength (nm) |

|---|---|---|---|

| L-Anserine nitrate | InertSustain AQ-C18 | 0.2 M ammonium (B1175870) dihydrogen phosphate (B84403), 4% Acetonitrile | 220 |

| Anserine (B1665513)/Carnosine | TSKG-2500 PWX1 | 45% Acetonitrile, 0.1% Trifluoroacetic acid | 210 |

| Anserine/Carnosine | Hypersil ODS (5 µm) | Isocratic elution with 0.1% (v/v) trifluoroacetic acid in 95:5 water:acetonitrile | 214 |

Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RP-IP-HPLC) is a powerful technique that enhances the retention of polar compounds like L-anserine on nonpolar stationary phases. This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its interaction with the reversed-phase column. creative-proteomics.com This method offers high separation efficiency without the need for derivatization. mdpi.comcreative-proteomics.com

A validated RP-IP-HPLC method has been successfully used to quantify anserine, carnosine, and balenine (B107396) simultaneously in dolphin serum. mdpi.comsemanticscholar.org This method demonstrates good sensitivity and reliability, with a lower limit of quantification between 0.11–0.21 µmol/L. semanticscholar.org

Interactive Table: RP-IP-HPLC Method for Histidine-Containing Dipeptides mdpi.com

| Parameter | Description |

|---|---|

| Column | TSK–gel ODS-80Ts (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | 50 mmol/L potassium dihydrogen phosphate (pH 3.4) containing 6 mmol/L 1-heptanesulfonic acid and acetonitrile (96:4 v/v) |

| Analysis Time | 35 minutes (dolphin serum) |

| Detection | UV |

UV Detection Applications and Parameters

Mass Spectrometry-Based Quantification (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered an optimal and highly sensitive method for the quantification of L-anserine in various biological samples, including human plasma, urine, and meat tissues. nih.govnih.gov This technique provides excellent selectivity and allows for very low detection limits. mdpi.com

Different LC-MS/MS methods have been developed, utilizing various columns and ionization modes. Multiple Reaction Monitoring (MRM) is typically used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. mdpi.comnih.gov For L-anserine, the protonated molecule [M+H]⁺ at m/z 241 is often selected as the precursor ion. mdpi.comnih.govthermofisher.com The limits of detection (LODs) and quantification (LOQs) can be as low as the nanogram-per-gram level, making this method suitable for detecting trace amounts. mdpi.com

Interactive Table: LC-MS/MS Parameters for L-Anserine Quantification

| Sample Matrix | Column Type | MRM Transition (m/z) | LOQ | Reference |

|---|---|---|---|---|

| Meat Samples | Mix-mode (normal phase and ion exchange) | 241 → 126 | 15.6 ng/mL | nih.gov |

| Human Plasma | Raptor Polar X | 241 → 109 | Not specified | thermofisher.comrestek.com |

| Meat & Bone Meal | Acquity UPLC BEH Amide | 241.1 → 109.1 | 0.83–5.71 ng/g | mdpi.com |

Capillary Electrophoresis (CE) for Dipeptide Separation

Capillary Electrophoresis (CE) offers a rapid and efficient alternative to HPLC for the separation of L-anserine and other dipeptides. electrochemsci.org The technique separates molecules based on their charge-to-size ratio in an electric field. Several CE-based methods have been reported, differing in their sample injection and detection modes.

A Field-Amplified Sample Injection (FASI) CE method coupled with UV detection has been developed for the baseline separation of carnosine, anserine, and homocarnosine (B1673341) within 10 minutes. researchgate.netnih.gov This method achieves a significant improvement in sensitivity, with detection limits in the nanomolar range (0.4–0.5 nmol/L), without requiring complex sample cleanup. researchgate.netnih.gov Another approach uses CE with laser-induced fluorescence (LIF) detection, which requires pre-capillary derivatization of the dipeptides with a fluorogenic reagent like 3-(4-carboxybenzoyl) quinoline-2-carboxaldehyde (CBQCA) to achieve even lower detection limits (e.g., 4.37 nmol/L for anserine). nih.gov

Interactive Table: Capillary Electrophoresis Methods for Dipeptide Separation

| Method | Running Buffer | Detection | Separation Time | Detection Limit (Anserine) | Reference |

|---|---|---|---|---|---|

| FASI-CE-UV | 50 mmol/L Tris phosphate (pH 2.2) | UV | < 10 min | 0.4-0.5 nmol/L | researchgate.netnih.gov |

| CE-LIF | 112 mmol/L Sodium borate (B1201080) (pH 10.4-10.8) | LIF (after CBQCA derivatization) | < 20 min | 4.37 nmol/L | nih.gov |

| CZE-UV | 10, 50, or 100 mmol L–1 phosphate buffer (pH 2.5) | UV (200 nm) | Not specified | Not specified | cabidigitallibrary.org |

Spectrophotometric and Electrochemical Detection Methods for Nitrate and Dipeptide Components

The quantification of L-Anserine and its nitrate component is crucial for understanding its metabolic fate and mechanism of action. Various analytical techniques have been developed for the sensitive and selective detection of these components in diverse samples.

Spectrophotometric Methods:

Spectrophotometry offers a straightforward and widely accessible method for the determination of nitrate and nitrite (B80452) ions. i-scholar.inchemijournal.comomicsonline.orgmdpi.com A common approach involves the reduction of nitrate to nitrite, followed by a diazotization reaction with a coupling agent to form a colored azo dye, which can be quantified by measuring its absorbance at a specific wavelength. chemijournal.com For instance, a method using benzidine (B372746) and resorcinol (B1680541) has been optimized for the determination of nitrite and nitrate, with the resulting orange azo dye showing maximum absorbance at 463.5 nm. chemijournal.com Another method for nitrate detection involves its reaction with phenol (B47542) in the presence of sulfuric acid to form a yellow sodium nitrophenoxide derivative, with an absorbance maximum at 400 nm. omicsonline.org However, the presence of interfering substances, such as high concentrations of chloride, can affect the accuracy of these methods. i-scholar.in

Electrochemical Methods:

Electrochemical techniques provide a sensitive and often reagentless alternative for the detection of both L-Anserine and nitrate.

For L-Anserine: Differential pulse voltammetry has been employed to study the electrochemical oxidation of L-Anserine. This method reveals an oxidation peak at approximately 1.18 V (at pH 6.1), which is dependent on pH and involves the transfer of one electron and one proton. electrochemsci.org This technique allows for the direct determination of L-Anserine in samples.

For Nitrate: Several electrochemical approaches have been developed for nitrate detection. These include voltammetric methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), as well as amperometry and potentiometry. mdpi.com Copper-modified electrodes have shown significant promise for the selective reduction of nitrate, allowing for its quantification even in the presence of nitrite. rsc.orgmdpi.com The electrocatalytic activity of copper nanoparticles can be harnessed to achieve a wide linear detection range and a low detection limit for nitrate. mdpi.com

The table below summarizes some of the key parameters of these detection methods.

| Analyte | Method | Principle | Key Parameters | Reference(s) |

| L-Anserine | Differential Pulse Voltammetry | Electrochemical oxidation of the histidine moiety. | Oxidation peak at ~1.18 V (pH 6.1). | electrochemsci.org |

| Nitrate | Spectrophotometry | Reduction to nitrite, followed by diazotization and coupling to form a colored product. | Absorbance measured at a specific wavelength (e.g., 463.5 nm, 400 nm). | chemijournal.comomicsonline.org |

| Nitrate | Electrochemical (Voltammetry) | Electrocatalytic reduction at a modified electrode (e.g., copper). | Linear detection range: 5.0–1000 μM; Detection limit: 2.3 μM. | mdpi.com |

Sample Preparation Techniques for Complex Biological Systems (e.g., Deproteinization)

The analysis of L-Anserine in complex biological matrices such as plasma, serum, and tissue homogenates necessitates effective sample preparation to remove interfering substances, primarily proteins. Deproteinization is a critical step to ensure the accuracy and reliability of subsequent analytical measurements.

Several deproteinization methods are commonly employed in L-Anserine research:

Acetonitrile Precipitation: This technique involves adding a multiple-fold excess of cold acetonitrile to the biological sample. physiology.orgunimi.it The mixture is then centrifuged to pellet the precipitated proteins, and the supernatant containing L-Anserine is collected for analysis. This method is often used in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) analysis. physiology.org

Sulfosalicylic Acid (SSA) Precipitation: SSA is another effective protein precipitating agent. physiology.orgunimi.it Typically, a 35% solution of SSA is added to the plasma sample, followed by centrifugation to remove the denatured proteins. physiology.org This method has been successfully used for preparing samples for both high-performance liquid chromatography (HPLC) and LC-MS/MS analysis. physiology.orgunimi.it

Trichloroacetic Acid (TCA) Precipitation: TCA is a strong acid that effectively precipitates proteins from biological fluids. semanticscholar.org After adding TCA to the sample and vortexing, centrifugation is used to separate the protein pellet from the supernatant containing the analyte of interest. semanticscholar.org

The choice of deproteinization method can depend on the specific biological matrix and the downstream analytical technique. For instance, in studies involving human plasma and urine, deproteinization with either acetonitrile or sulfosalicylic acid has been shown to be effective. physiology.orgunimi.it

| Deproteinization Agent | Biological Matrix | Follow-up Analysis | Key Steps | Reference(s) |

| Acetonitrile | Plasma, Serum | LC-MS/MS | Five-fold dilution with cold acetonitrile, centrifugation. | physiology.orgunimi.it |

| Sulfosalicylic Acid (SSA) | Plasma | HPLC, LC-MS/MS | Addition of 35% SSA, centrifugation. | physiology.orgunimi.it |

| Trichloroacetic Acid (TCA) | Serum, Meat Samples | HPLC | Addition of TCA, vortexing, centrifugation. | semanticscholar.org |

In Vitro Experimental Paradigms for Mechanistic Elucidation

Cell Culture Models for Stress Response Analysis (e.g., HK-2 Cells)

In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of this compound. The human kidney proximal tubular epithelial cell line, HK-2, has emerged as a particularly relevant model for studying cellular stress responses. nih.govresearchgate.netmdpi.comcytion.com

HK-2 cells retain many of the functional and biochemical characteristics of proximal tubular cells, making them a valuable system for investigating renal physiology and pathophysiology. cytion.com These cells are frequently used in studies of nephrotoxicity, oxidative stress, and the effects of high glucose, mimicking conditions found in diabetic nephropathy. nih.govresearchgate.netmdpi.comcytion.com

In the context of L-Anserine research, HK-2 cells have been instrumental in demonstrating the compound's protective effects against oxidative and glycative stress. nih.govresearchgate.netmdpi.com For example, studies have shown that in HK-2 cells exposed to high glucose or hydrogen peroxide, L-Anserine can:

Increase the expression of heat shock protein 70 (Hsp70) and heme oxygenase-1 (HO-1), key components of the cellular stress defense system. nih.govresearchgate.netmdpi.com

Reduce total protein carbonylation, a marker of oxidative damage. researchgate.netmdpi.com

These findings from HK-2 cell models provide crucial insights into the cytoprotective mechanisms of L-Anserine.

Biochemical Assays for Enzyme Activity and Radical Scavenging Evaluation (e.g., ORAC, DPPH, XO activity)

A variety of biochemical assays are employed to quantify the antioxidant and enzyme-inhibiting properties of this compound. These assays provide a quantitative measure of its capacity to neutralize free radicals and modulate the activity of specific enzymes.

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to scavenge peroxyl radicals, a common type of reactive oxygen species (ROS). researchgate.netmdpi.com The ORAC assay is based on the inhibition of the decay of a fluorescent probe by the antioxidant. Studies have shown that anserine possesses a higher antioxidant capacity compared to carnosine as measured by the ORAC assay. researchgate.netmdpi.com

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: The DPPH assay is another widely used method to evaluate the free radical scavenging activity of a compound. researchgate.netjfda-online.com It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. jfda-online.com L-Anserine has been shown to be an effective scavenger of DPPH radicals. researchgate.netjfda-online.com

Xanthine (B1682287) Oxidase (XO) Activity Assay: L-Anserine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid and superoxide (B77818) radicals. The inhibitory activity is typically measured by monitoring the rate of uric acid formation from xanthine in the presence and absence of the inhibitor.

| Assay | Principle | Measured Effect | Key Finding for L-Anserine | Reference(s) |

| ORAC | Inhibition of fluorescent probe decay by peroxyl radicals. | Hydrogen atom donating capacity. | Higher antioxidant capacity than carnosine. | researchgate.netmdpi.com |

| DPPH | Scavenging of the stable DPPH free radical. | Free radical scavenging activity. | Effective scavenger of DPPH radicals. | researchgate.netjfda-online.com |

| XO Activity | Inhibition of the enzymatic conversion of xanthine to uric acid. | Enzyme inhibition. | Inhibits xanthine oxidase activity, reducing urate production. |

Protein Glycation and Crosslinking Assessment Methods (e.g., BSA-Reducing Sugar Models, AGEs Measurement)

Non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs), is a key process in the pathogenesis of diabetic complications. The ability of this compound to inhibit this process is a significant aspect of its therapeutic potential.

Bovine Serum Albumin (BSA)-Reducing Sugar Models: A common in vitro model to study protein glycation involves incubating bovine serum albumin (BSA) with a reducing sugar, such as glucose or fructose. frontiersin.orgsemanticscholar.org This system mimics the conditions that lead to AGE formation in vivo. The inhibitory effect of L-Anserine on glycation can be assessed by adding it to this reaction mixture.

Measurement of Advanced Glycation End-products (AGEs): The formation of AGEs can be quantified using several methods. A widely used technique is fluorescence spectroscopy, as many AGEs exhibit characteristic fluorescence. frontiersin.orgscispace.commdpi.com The fluorescence is typically measured at an excitation wavelength of around 370 nm and an emission wavelength of approximately 440 nm. frontiersin.orgscispace.com A decrease in fluorescence in the presence of L-Anserine indicates its inhibitory effect on AGE formation.

The process of protein glycation and its inhibition can be summarized as follows:

Initiation: Reducing sugars react with free amino groups on proteins (like lysine (B10760008) and arginine residues) to form Schiff bases. semanticscholar.org

Rearrangement: The Schiff bases rearrange to form more stable Amadori products. semanticscholar.org

AGE Formation: The Amadori products undergo a series of further reactions, including oxidation and dehydration, to form a heterogeneous group of compounds known as AGEs. semanticscholar.org

L-Anserine is thought to inhibit this process by scavenging reactive carbonyl species and free radicals that are intermediates in the formation of AGEs.

Animal Model Design and Assessment Methodologies for Mechanistic Studies

Animal models are crucial for investigating the in vivo efficacy and mechanisms of action of this compound in a physiological context. These models allow for the study of complex biological responses that cannot be fully replicated in in vitro systems.

A variety of animal models are utilized in preclinical research, including genetically modified models and models where a disease state is induced. biocytogen.comlu.se For instance, in the context of diabetic complications, the db/db mouse, a model of type 2 diabetes, has been used to study the effects of L-Anserine. researchgate.netmdpi.com

In a study using 12-week-old db/db mice, short-term treatment with anserine was shown to:

Improve blood glucose levels.

Reduce vascular permeability.

Decrease proteinuria. researchgate.netmdpi.com

Another animal model that has been employed is the rat model of deep vein thrombosis (DVT). In this model, the administration of anserine was found to inhibit vascular damage and thrombosis. frontiersin.org

The assessment methodologies in these animal models are multifaceted and include:

Biochemical analysis: Measurement of blood glucose, serum creatinine, and other relevant biomarkers.

Physiological measurements: Assessment of blood pressure, vascular permeability, and coagulation function. frontiersin.org

Histopathological analysis: Examination of tissue samples to assess structural changes and damage.

Molecular analysis: Quantification of gene and protein expression of key molecules involved in the disease process, such as inflammatory markers and components of signaling pathways. frontiersin.org

These animal studies provide essential preclinical data on the therapeutic potential of L-Anserine and help to elucidate its mechanisms of action in a whole-organism setting.

Diabetic Model Systems for Renal and Metabolic Investigations

The study of this compound in the context of diabetes has utilized various model systems to investigate its effects on renal and metabolic parameters. Both in vitro and in vivo models have been instrumental in elucidating the compound's mechanisms of action.

In vitro studies have often employed human renal tubular cells (HK-2) to explore the cellular responses to high glucose conditions, mimicking a diabetic-like state. researchgate.net For instance, research has shown that in HK-2 cells stressed with high glucose (25 mM), L-anserine can increase the expression of intracellular heat shock protein 70 (Hsp70) and heme oxygenase-1 (HO-1), both of which are crucial components of the cellular defense system against oxidative and glycative stress. researchgate.net Furthermore, L-anserine has been observed to reduce total protein carbonylation in these cells under high glucose conditions, indicating its protective effect against oxidative protein damage. researchgate.net

For in vivo investigations, diabetic mouse models, such as the db/db mouse, which represents a model of type 2 diabetes, have been widely used. researchgate.net Studies involving db/db mice have demonstrated that L-anserine administration can lead to significant improvements in key diabetic indicators. researchgate.net For example, short-term treatment with L-anserine has been shown to lower blood glucose levels, reduce proteinuria (a marker of kidney damage), and decrease vascular permeability. researchgate.net Another model, the BTBR ob/ob mouse, has also been used to study the effects of long-term oral anserine supplementation on type 2 diabetes and diabetic nephropathy. nih.govdiabetesjournals.org However, in this particular severe model of diabetes, chronic oral anserine supplementation did not show a significant attenuation of the development of diabetes or diabetic nephropathy. nih.govdiabetesjournals.org

The selection of the model system is critical, as the outcomes can vary depending on the specific characteristics of the model. For instance, the positive effects of anserine observed in the db/db mouse model were not replicated in the BTBR ob/ob mouse model, highlighting the importance of using multiple models to comprehensively understand the therapeutic potential of this compound. researchgate.netnih.govdiabetesjournals.org

Interactive Data Table: Effect of L-Anserine in Diabetic Model Systems

| Model System | Key Parameter | Outcome with L-Anserine Treatment | Reference |

| Human Tubular Cells (HK-2) | Hsp70 and HO-1 Protein Levels | Increased under high glucose stress | researchgate.net |

| Human Tubular Cells (HK-2) | Protein Carbonylation | Reduced under high glucose stress | researchgate.net |

| db/db Mice | Blood Glucose | Decreased | researchgate.net |

| db/db Mice | Proteinuria | Decreased | researchgate.net |

| BTBR ob/ob Mice | Fasting Blood Glucose | No significant effect | nih.govdiabetesjournals.org |

| BTBR ob/ob Mice | Albumin/Creatine Ratio | No significant alleviation | nih.gov |

Radioprotection Model Systems for Hepatic Damage Assessment

Research into the radioprotective properties of this compound has primarily utilized rodent models to assess its efficacy in mitigating radiation-induced liver damage. Healthy male albino rats are a common model system for these investigations. researchgate.netjapsonline.com

In these studies, rats are typically exposed to a specific dose of gamma-irradiation, often from a Cobalt-60 source, to induce hepatocellular damage. researchgate.netjapsonline.com The protective effects of this compound are then evaluated by administering the compound to the rats, often intraperitoneally, either before or after radiation exposure to assess both prophylactic and therapeutic roles. researchgate.netjapsonline.com

The assessment of hepatic damage involves monitoring a panel of biochemical markers in the blood serum. Key indicators of liver function and damage include liver enzymes such as alkaline phosphatase (ALP), alanine (B10760859) transaminase (ALT), and aspartate transaminase (AST). researchgate.netjapsonline.com Exposure to gamma-irradiation typically causes a significant increase in the levels of these enzymes, reflecting damage to hepatocytes. researchgate.netjapsonline.com Treatment with L-anserine has been shown to significantly mitigate these increases, suggesting a hepatoprotective effect. researchgate.netresearchgate.net

In addition to liver enzymes, other parameters like total proteins, albumin, and lipid profiles are also analyzed. researchgate.netjapsonline.com Radiation exposure has been observed to decrease levels of total proteins and albumin, while L-anserine treatment can help to normalize these levels. researchgate.netjapsonline.com The protective mechanism of L-anserine in this context is attributed to its antioxidant properties, including free radical scavenging and membrane stabilizing abilities, which help to counteract the oxidative stress induced by radiation. researchgate.netjapsonline.com Some studies have also explored the synergistic effects of L-anserine in combination with other compounds, such as zinc chloride, which has been shown to enhance the protective effects against radiation-induced hepatotoxicity. researchgate.net

Interactive Data Table: Radioprotective Effects of L-Anserine in Rat Models

| Parameter | Effect of Gamma-Irradiation | Effect of L-Anserine Treatment | Reference |

| Alanine Transaminase (ALT) | Increased | Decreased | researchgate.netjapsonline.com |

| Aspartate Transaminase (AST) | Increased | Decreased | researchgate.netjapsonline.com |

| Alkaline Phosphatase (ALP) | Increased | Decreased | researchgate.netjapsonline.com |

| Total Proteins | Decreased | Increased | researchgate.netjapsonline.com |

| Albumin | Decreased | Increased | researchgate.netjapsonline.com |

Neurotoxicity Model Systems for Brain Research

The investigation of L-anserine's neuroprotective potential has involved both in vitro and in vivo model systems to understand its effects on brain cells and in the context of neurodegenerative processes. selleckchem.comnih.gov

In vitro models often utilize cultured neuronal cells to study the direct effects of neurotoxic agents and the protective capacity of L-anserine. For example, studies have shown that L-anserine can protect against neurotoxicity induced by endoplasmic reticulum (ER) stress inducers. selleckchem.com Another area of in vitro research has focused on the compound's ability to counteract heavy metal-induced neurotoxicity. For instance, while not directly studying this compound, research on a polysaccharide from Potentilla anserina L. has demonstrated protection against cadmium-induced neurotoxicity in neuroblastoma cell lines (N2a and SH-SY5Y). researchgate.netresearchgate.net These studies measure parameters like cell viability, apoptosis, and reactive oxygen species (ROS) levels to quantify the neuroprotective effects. researchgate.net

In vivo research has employed animal models to explore the broader physiological impacts of L-anserine on the brain. Transgenic mouse models of Alzheimer's disease have been used to show that dietary supplementation with the related dipeptide, carnosine, can reduce disease progression, including effects on memory and the formation of senile plaques in the hippocampus. nih.gov While not a direct study of this compound, these findings suggest a potential therapeutic avenue for related compounds. The mechanisms underlying these neuroprotective effects are thought to involve the suppression of zinc-induced neurotoxicity, inhibition of oxygen free-radical production, and suppression of protein glycation. nih.gov

Furthermore, research in mouse models of permanent focal cerebral ischemia has compared the neuroprotective effects of carnosine, anserine, and N-acetyl carnosine. nih.gov These studies assess neurological performance and infarct size following ischemic injury to determine the efficacy of the compounds. nih.gov Such models are crucial for understanding how these dipeptides might ameliorate brain damage in conditions like stroke.

Sperm Motility Assessment Techniques

The evaluation of L-anserine's effect on sperm function has relied on in vitro assessment techniques, primarily focusing on sperm motility parameters. These studies typically involve incubating ejaculated sperm with varying concentrations of L-anserine and analyzing the subsequent changes in motility over time. jst.go.jpjst.go.jpnih.govresearchgate.net

A key technology used in these assessments is Computer-Assisted Sperm Analysis (CASA). jst.go.jpmdpi.com CASA systems provide objective and quantitative measurements of various sperm motility characteristics. mdpi.com This is a significant advancement over subjective microscopic evaluation, which can be prone to inter-observer variability. mdpi.com

The parameters measured by CASA systems to assess the effect of L-anserine include:

Straight-line velocity (VSL): The straight-line distance from the beginning to the end of the sperm track, divided by the time taken. jst.go.jp

Curvilinear velocity (VCL): The total distance covered by the sperm head along its actual path, divided by the time taken. jst.go.jp

Average path velocity (VAP): The velocity of the sperm head along its spatially averaged path. jst.go.jp

Amplitude of lateral head displacement (ALH): The magnitude of the lateral movement of the sperm head about its average path. nih.govjst.go.jp

Studies using these techniques have been conducted on sperm from various species, including Japanese quail. jst.go.jpjst.go.jpnih.govresearchgate.netjst.go.jp In these studies, ejaculates are collected and incubated with different concentrations of anserine. jst.go.jpresearchgate.net The findings have shown that both anserine and the related dipeptide carnosine can improve several sperm motility parameters during in vitro storage. jst.go.jpjst.go.jpnih.govresearchgate.net This suggests that L-anserine may have a role in preserving sperm quality, potentially by protecting against oxidative stress, as avian sperm, for example, have a high content of polyunsaturated fatty acids, making them susceptible to lipid peroxidation. jst.go.jp

Interactive Data Table: Sperm Motility Parameters Improved by L-Anserine

| Motility Parameter | Description | Reference |

| Straight Line Velocity (VSL) | The direct path velocity of the sperm. | jst.go.jp |

| Curvilinear Velocity (VCL) | The velocity along the sperm's actual, often curved, path. | jst.go.jp |

| Average Path Velocity (VAP) | The velocity over the smoothed, average path of the sperm. | jst.go.jp |

| Amplitude of Lateral Head Displacement (ALH) | The side-to-side movement of the sperm head. | nih.govjst.go.jp |

Future Research Avenues and Emerging Perspectives for L Anserine Nitrate Salt

Exploration of Underexplored Mechanistic Pathways

The established mechanisms of L-Anserine, such as hydroxyl radical scavenging and inhibition of protein glycation, provide a solid foundation for its biological activity. However, its full mechanistic profile is far from complete. Future research should prioritize the investigation of less-understood pathways.

One promising area is the activation of intracellular defense systems. Studies have shown that L-Anserine, but not Carnosine, activates the heat shock protein 70 (Hsp70) defense system in human renal tubular cells under oxidative stress. semanticscholar.orgnih.gov This suggests a unique cytoprotective mechanism that warrants deeper exploration. Investigating how L-Anserine upregulates Hsp70 and other stress-response proteins like heme oxygenase-1 (HO-1) could reveal novel therapeutic targets for conditions like diabetic nephropathy. nih.govresearchgate.net Furthermore, recent findings indicate that L-Anserine can induce the formation of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with protective effects, in an Hsp70-dependent manner in endothelial cells. nih.gov This interplay between Hsp70 and H₂S signaling represents a complex and potentially significant pathway that is currently underexplored.

Another avenue is its role in neuromodulation. L-Anserine is found in high concentrations in the brain and is thought to influence neurological functions, including memory and learning. smolecule.com Recent studies have shown it can enhance muscle contractility through the histamine (B1213489) H1 receptor (H1R), a pathway that could also have implications in the central nervous system. acs.org Delving into its interactions with various neurotransmitter systems and neuronal receptors could uncover its potential for treating neurodegenerative diseases. smolecule.com

Direct Comparative In Vivo Studies with Carnosine and Other Dipeptides

Much of the existing research compares L-Anserine to its more studied counterpart, Carnosine. While these studies are valuable, they often highlight the need for more direct, rigorous in vivo comparisons. L-Anserine exhibits a higher oxygen radical absorbance capacity than Carnosine and is more resistant to degradation by the enzyme carnosinase in human serum, giving it a longer half-life. semanticscholar.orgresearchgate.net This superior bioavailability suggests that L-Anserine may offer more prolonged therapeutic effects in humans. semanticscholar.orgphysiology.org

Future studies must move beyond simple antioxidant comparisons to evaluate a broader range of physiological outcomes. For instance, while one study in diabetic mice showed that L-Anserine nitrate (B79036) significantly improved glucose homeostasis and reduced proteinuria, direct comparative long-term studies with Carnosine have not been performed. semanticscholar.orgnih.gov Such studies are mandatory to determine if the benefits of Carnosine treatment observed in some models are, in fact, partially attributable to its metabolic conversion to Anserine (B1665513). nih.gov

The following table summarizes key comparative data between L-Anserine and Carnosine, highlighting the differences that justify further head-to-head in vivo research.

| Feature | L-Anserine | Carnosine | Key Implication for Future Research |

| Antioxidant Capacity | Higher oxygen radical absorbance capacity. semanticscholar.orgresearchgate.net | Lower than Anserine. semanticscholar.org | In vivo studies should focus on diseases of high oxidative stress to see if this translates to superior efficacy. |

| Hsp70 Activation | Induces Hsp70 expression under stress. nih.govresearchgate.net | Does not induce Hsp70 expression under similar conditions. nih.govresearchgate.net | A crucial mechanistic difference that needs to be explored in animal models of disease. |

| Enzymatic Degradation | More resistant to degradation by serum carnosinase. physiology.orgtargetmol.com | Readily hydrolyzed by serum carnosinase. nih.govmdpi.com | Suggests better bioavailability and potentially lower required doses for Anserine, which must be confirmed in pharmacokinetic studies. |

| Protein Cross-linking | Less potent inhibitor. targetmol.com | More potent inhibitor. targetmol.com | Comparative studies are needed in age-related diseases where protein cross-linking is a key pathological feature. |

| Bioavailability | Higher plasma bioavailability observed in human studies. physiology.org | Lower bioavailability due to rapid degradation. mdpi.com | Direct comparative pharmacokinetic and pharmacodynamic studies are essential. |

Investigating the Specific Role of the Nitrate Counterion in Biological Actions

A critical and almost entirely unexplored area is the specific contribution of the nitrate (NO₃⁻) counterion in the L-Anserine nitrate salt form. Most studies have utilized the nitrate salt, often for its enhanced water solubility, without investigating the counterion's own biological activity. It is crucial to determine whether the observed effects are solely from the L-Anserine moiety or a synergistic combination of Anserine and nitrate.